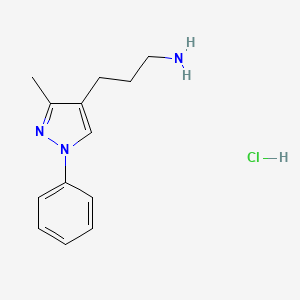

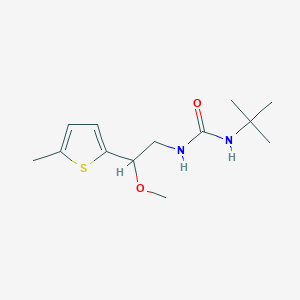

![molecular formula C11H8N4OS3 B2916927 N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide CAS No. 923106-17-6](/img/structure/B2916927.png)

N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide, or “NSTT” for short, is an organic compound with a unique structure that has been studied for its potential applications in scientific research and laboratory experiments. This compound is composed of a nitrogen-containing heterocyclic ring, a sulfanyl group, a thienyl group, and a thiophenecarboxamide group. It has been studied for its potential applications in various areas such as drug delivery, biocatalysis, and bioremediation.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Reactions

N-Sulfonyl-1,2,3-triazoles react with thioesters in a stereoselective manner to produce β-sulfanyl enamides. This reaction is catalyzed by rhodium(II) and proceeds via an α-imino rhodium carbene complex, showcasing a method for ring-expansion reactions leading to sulfur-containing lactams (Miura et al., 2015).

Antimicrobial Activities

A series of Schiff bases synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides and various substituted aromatic aldehydes exhibited antibacterial and antifungal activities. This indicates the potential application of such compounds in antimicrobial treatments (Mange et al., 2013).

Material Science Applications

The synthesis of novel polyamide bearing sulfide and sulfone units through a direct polycondensation reaction represents a significant advancement in material science. These polymers show high solubility and improved flame retardancy, indicating their potential application in creating safer and more durable materials (Shabanian et al., 2015).

Drug Design and Antitumor Activity

New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been synthesized for studying anti-tumor activity and effects on tumor DNA methylation levels. Such compounds are crucial for developing new cancer treatments by targeting DNA methylation pathways (Hovsepyan et al., 2018).

Synthesis of Functional Materials

The development of aromatic thiophene-containing diamines polymerized with sulfur-containing dianhydride to produce polyimides highlights the synthesis of materials with good thermal, mechanical, and optical properties. This research underlines the importance of such compounds in creating high-performance materials for various industrial applications (Fukuzaki et al., 2010).

Propiedades

IUPAC Name |

N-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS3/c16-10(8-4-2-6-19-8)14-15-9(12-13-11(15)17)7-3-1-5-18-7/h1-6H,(H,13,17)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGZXZWSSRATOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=S)N2NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)

![Methyl 1-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2916856.png)

![7-Thia-1-azaspiro[4.5]decane, 7,7-dioxide, hydrochloride (1:1)](/img/structure/B2916858.png)

![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)

![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)

![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)